N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology . This particular compound is characterized by its unique structure, which includes a nitrophenyl group and a phenylacetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s nitrophenyl group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific functional groups, which impart distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H15N3O5/c1-24-14-8-12(7-13(16(14)21)19(22)23)10-17-18-15(20)9-11-5-3-2-4-6-11/h2-8,10,21H,9H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
VGYJWLIUJPWNLE-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CC2=CC=CC=C2 |
solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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